molecular formula C18H25NO B029180 (-)-环唑辛 CAS No. 7313-86-2

(-)-环唑辛

货号: B029180
CAS 编号: 7313-86-2
分子量: 271.4 g/mol
InChI 键: YQYVFVRQLZMJKJ-JBBXEZCESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Cyclazocine, also known as (-)-Cyclazocine, is a useful research compound. Its molecular formula is C18H25NO and its molecular weight is 271.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-Cyclazocine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Cyclazocine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 神经化学:环唑辛与脑内肾上腺素能神经相互作用,减少去甲肾上腺素的积累并增加其代谢物的形成,从而影响神经递质动力学 (Russi, 1985).

  2. 药物滥用治疗:它作为 κ 阿片受体激动剂和 μ 阿片受体拮抗剂,在不影响其他反应的情况下减少大鼠的可卡因和吗啡摄入。这表明其在治疗可卡因和阿片成瘾方面的潜在用途 (Glick, Visker, & Maisonneuve, 1998); (Archer, Glick, & Bidlack, 2006).

  3. 癫痫控制:环唑辛可以预防某些化学物质在老鼠和兔子中诱发的强直性运动抽搐和脑电图癫痫样“大发作”癫痫,表明其在癫痫管理中的潜力 (Sagratella 等,1985).

  4. 尼古丁成瘾:它可能会降低尼古丁的奖励作用,为戒烟的新型治疗提供原型 (Maisonneuve & Glick, 1999).

  5. 生物胺代谢:环唑辛影响大脑中多巴胺和其他生物胺的代谢,这会影响情绪和行为 (Gavend 等,2004).

  6. 心血管效应:它通过抑制大鼠心脏中去甲肾上腺素的神经元摄取来改变交感功能 (Russi & Martin, 1983).

  7. 疼痛管理:环唑辛促进来自脊髓上结构的下行抑制系统,影响脊髓背角的伤害感受传递,这对疼痛管理具有影响 (Kawajiri & Satoh, 1982).

  8. 行为效应:它在大鼠中诱导一系列行为改变,这可能与血清素受体有关 (Gavend 等,1986).

  9. 抗抑郁特性:环唑辛还表现出抗抑郁活性,这与其抗麻醉作用是分开的 (Fink 等,1970).

  10. 生殖安全性:研究表明,用环唑辛治疗的大鼠和兔子的后代没有显着的致畸作用 (Nuite 等,1975).

  11. 阿片受体相互作用:环唑辛与多个阿片受体位点相互作用,包括经典阿片受体,表明其复杂的药理学特征 (Zukin & Zukin, 1981).

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Cyclazocine involves several steps including cyclization, reduction, and acetylation.", "Starting Materials": [ "4-phenyl-4-piperidinone", "ethyl acrylate", "sodium borohydride", "acetic anhydride", "p-toluenesulfonic acid", "palladium on carbon", "hydrogen gas", "diethyl ether", "methanol", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "The first step involves the reaction of 4-phenyl-4-piperidinone with ethyl acrylate in the presence of p-toluenesulfonic acid. This leads to the formation of a cyclized intermediate.", "Next, the intermediate is reduced using sodium borohydride to obtain the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride in the presence of pyridine to form the corresponding acetate.", "The acetate is then subjected to hydrogenation in the presence of palladium on carbon and hydrogen gas to obtain (-)-Cyclazocine.", "The final product is purified using a mixture of diethyl ether and chloroform, followed by treatment with sodium hydroxide and water." ] }

CAS 编号

7313-86-2

分子式

C18H25NO

分子量

271.4 g/mol

IUPAC 名称

(1R,9R,13R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m0/s1

InChI 键

YQYVFVRQLZMJKJ-JBBXEZCESA-N

手性 SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O

SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O

规范 SMILES

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O

同义词

(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol;  (-)-cis-Cyclazocine;  (-)-α-Cyclazocine;  MCV 4512;  NIH 10450;  l-Cyclazocine;  _x000B_

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Cyclazocine
Reactant of Route 2
(-)-Cyclazocine
Reactant of Route 3
(-)-Cyclazocine
Reactant of Route 4
(-)-Cyclazocine
Reactant of Route 5
(-)-Cyclazocine
Reactant of Route 6
(-)-Cyclazocine
Customer
Q & A

A: (-)-Cyclazocine interacts with multiple opioid receptors, exhibiting complex pharmacological effects. It acts as an agonist at kappa opioid receptors and as a partial agonist or antagonist at mu opioid receptors. [, , , , , , ] This mixed activity profile contributes to its unique pharmacological profile, distinguishing it from pure opioid agonists like morphine. [, , ]

A: While (-)-cyclazocine acts as a kappa agonist, its effects on diuresis differ from other recognized kappa agonists. Studies in rats show that traditional kappa agonists like bremazocine and U-50,488H induce water diuresis, whereas (-)-cyclazocine does not consistently alter urine output. [] This suggests that (-)-cyclazocine may interact with kappa receptor subtypes differently, particularly those involved in regulating diuresis.

A: Yes, (-)-cyclazocine inhibits N-methyl-D-aspartate (NMDA)-induced release of norepinephrine in rat hippocampal slices. [] It exhibits potent and selective inhibition, suggesting interaction with the PCP/sigma receptor. [] This effect on neurotransmitter release may contribute to its distinct pharmacological profile compared to other opioids.

A: The interplay between (-)-cyclazocine's agonist activity at kappa receptors and its partial agonist/antagonist activity at mu receptors contributes to its complex effects on behavior, pain perception, and thermoregulation. [, , , , , ] For instance, its kappa agonist activity likely contributes to its analgesic effects, while its mu receptor interaction may influence its potential for abuse and dependence. [, , , ]

A: (-)-Cyclazocine is a long-acting narcotic antagonist, more potent than nalorphine but with a shorter duration of action compared to naltrexone. [, ] While all three can precipitate withdrawal symptoms in opioid-dependent individuals, (-)-cyclazocine is associated with a higher incidence of psychotomimetic side effects compared to naltrexone and naloxone. [, , , , , ]

A: The (+)-isomer of cyclazocine exhibits more selective PCP-like effects and appears to have reinforcing properties in animal models, unlike the (-)-isomer or the racemic mixture. [] This underscores the importance of stereochemistry in determining the pharmacological profile and potential for abuse of cyclazocine and its analogs.

A: Research on (-)-cyclazocine analogs, particularly benzomorphans and morphinans, reveals that structural modifications can significantly impact their affinity for mu, delta, and kappa opioid receptors. [] For example, replacing the N-cyclopropylmethyl group in (-)-cyclorphan with an N-cyclobutylmethyl group resulted in a compound (MCL-101) with higher affinity for kappa receptors compared to mu and delta receptors. [] This highlights the potential for designing analogs with improved selectivity and therapeutic profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。